molecular formula C26H22N4O3 B2880508 1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900875-33-4

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2880508
CAS No.: 900875-33-4
M. Wt: 438.487
InChI Key: BNRKFHVYSFTYTJ-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyrrolo ring, which is further substituted with various functional groups, making it a molecule of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core. One common synthetic route includes the [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method provides a straightforward approach to constructing the pyrimidine ring system. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrimidine ring. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrimidine core .

Scientific Research Applications

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators . Additionally, its unique structure makes it a candidate for studying structure-activity relationships and developing new therapeutic agents.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide include other pyrimidine derivatives and pyrrolo[1,2-a]pyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. For instance, compounds with different substituents on the pyrimidine ring may exhibit varying degrees of anti-inflammatory, antiviral, or anticancer activities . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile.

Properties

IUPAC Name

6-benzyl-N-(4-methoxyphenyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-17-8-13-23-28-24-21(26(32)30(23)15-17)14-22(29(24)16-18-6-4-3-5-7-18)25(31)27-19-9-11-20(33-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKFHVYSFTYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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